molecular formula C19H21N3O4 B336338 1-(4-ETHOXYBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE

1-(4-ETHOXYBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE

Cat. No.: B336338
M. Wt: 355.4 g/mol
InChI Key: AZYUZEOHLIFOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ETHOXYBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE is a complex organic compound that features both aromatic and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method starts with the nitration of 4-ethoxybenzene to introduce the nitro group. This is followed by the formation of the piperazine ring through a cyclization reaction. The final step involves the coupling of the piperazine derivative with the nitro-substituted aromatic compound under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The aromatic rings can undergo electrophilic substitution reactions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 1-(4-ETHOXYBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its piperazine moiety is of particular interest due to its presence in many bioactive molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The nitro and ethoxy groups may also contribute to the compound’s overall bioactivity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-phenyl)-[4-(4-nitro-phenyl)-piperazin-1-yl]-methanone
  • (4-Ethoxy-phenyl)-[4-(4-amino-phenyl)-piperazin-1-yl]-methanone
  • (4-Ethoxy-phenyl)-[4-(4-chloro-phenyl)-piperazin-1-yl]-methanone

Uniqueness

1-(4-ETHOXYBENZOYL)-4-(4-NITROPHENYL)PIPERAZINE is unique due to the presence of both ethoxy and nitro groups, which impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

(4-ethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H21N3O4/c1-2-26-18-9-3-15(4-10-18)19(23)21-13-11-20(12-14-21)16-5-7-17(8-6-16)22(24)25/h3-10H,2,11-14H2,1H3

InChI Key

AZYUZEOHLIFOLL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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